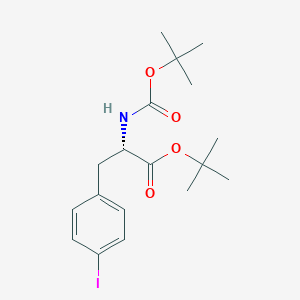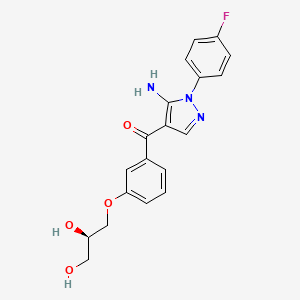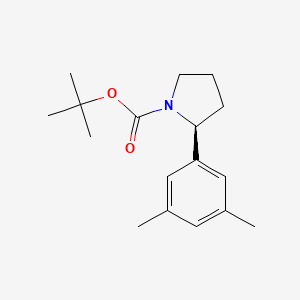
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is an organic compound that features both an aminomethyl group and a fluoro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanone Backbone: Starting with a suitable precursor, such as a substituted benzaldehyde, the ethanone backbone can be formed through a Friedel-Crafts acylation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group could facilitate binding to biological targets, while the fluoro group might enhance its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the fluoro group.
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride: Contains a chloro group instead of a fluoro group.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is unique due to the presence of both an aminomethyl group and a fluoro-substituted phenyl ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
1187929-08-3 |
|---|---|
Formule moléculaire |
C15H15ClFNO |
Poids moléculaire |
279.73 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14FNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
Clé InChI |
MRAHMCZTWLJILO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
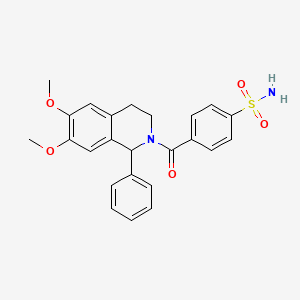
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
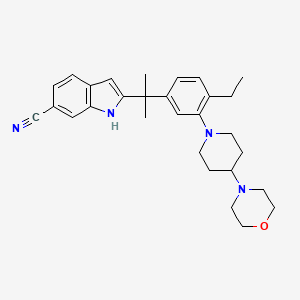
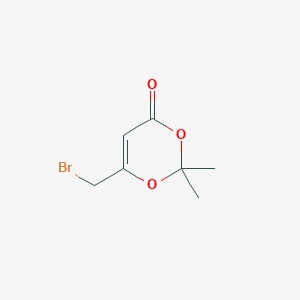
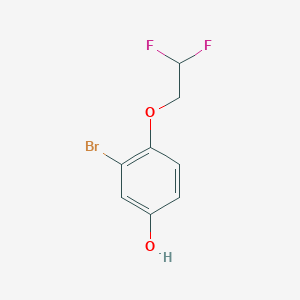

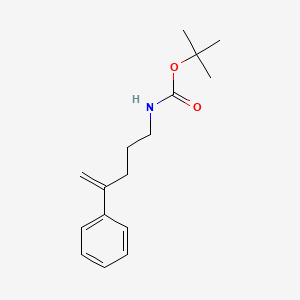
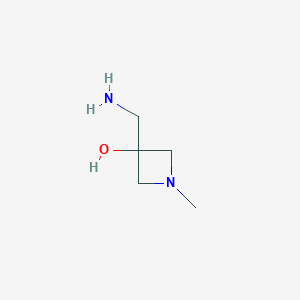
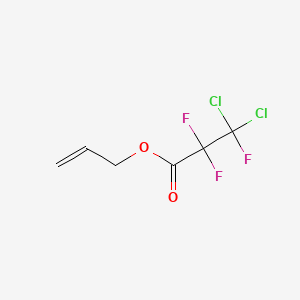
![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
